molecular formula C13H10F2O B12989187 3,3'-Difluoro-4-methoxy-1,1'-biphenyl

3,3'-Difluoro-4-methoxy-1,1'-biphenyl

Cat. No.: B12989187
M. Wt: 220.21 g/mol
InChI Key: NJZNPSIGAYPPHX-UHFFFAOYSA-N
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Description

3,3’-Difluoro-4-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 3 and 3’ positions and a methoxy group at the 4 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including material science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Difluoro-4-methoxy-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 3,3’-Difluoro-4-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,3’-Difluoro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.

    Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of 3,3’-difluoro-4-formyl-1,1’-biphenyl.

    Reduction: Formation of 3,3’-difluoro-4-methoxycyclohexyl derivatives.

Scientific Research Applications

3,3’-Difluoro-4-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-4-methoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-methoxy-1,1’-biphenyl
  • 3,3’-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
  • 4’-Methoxy[1,1’-biphenyl]-4-yl 2-[difluoro(2,2,3,3,5,5,6,6-octafluoro-4-morpholinyl)methyl]-2,3,3,3-tetrafluoropropanoate

Uniqueness

3,3’-Difluoro-4-methoxy-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-4-(3-fluorophenyl)-1-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8H,1H3

InChI Key

NJZNPSIGAYPPHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)F

Origin of Product

United States

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